molecular formula C12H12FN5O B2564635 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2309709-82-6

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No. B2564635
CAS RN: 2309709-82-6
M. Wt: 261.26
InChI Key: GYAFCGUVMOOBIW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a fluoropyridine ring. The 1,2,4-triazole ring is a type of heterocyclic compound that is often used in medicinal chemistry due to its ability to form hydrogen bonds with different targets . The azetidine ring is a four-membered heterocyclic ring containing nitrogen, which is found in many biologically active compounds. The fluoropyridine ring is a type of aromatic ring that contains a fluorine atom, which can enhance the biological activity of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,2,4-triazole ring, for example, is known to participate in various reactions such as cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring could enhance its stability and solubility .

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

Researchers have developed regioselective synthesis techniques for related triazole compounds, highlighting their strategic use as intermediates. For instance, an efficient approach for the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone demonstrates the potential of similar structures in facilitating catalyst- and solvent-free synthesis under microwave-assisted conditions. This method emphasizes the role of such compounds in streamlining chemical processes and enhancing sustainability in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).

Anticancer Activity

Novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. The focus on derivatives showcases the potential biomedical applications of triazole compounds, including (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-fluoropyridin-3-yl)methanone, in developing new antimicrobial agents (Nagaraj et al., 2018).

Antibacterial Properties

A study on the synthesis and biological activity of triazole analogues of piperazine, including compounds with structures similar to this compound, revealed significant inhibition of bacterial growth. These findings underscore the compound's relevance in the development of new antibiotics (Nagaraj, Srinivas, & Rao, 2018).

Antifungal and Antimicrobial Applications

The process development of Voriconazole, a broad-spectrum triazole antifungal agent, illustrates the critical role of triazole derivatives in therapeutic applications. This research outlines the synthesis strategies and the importance of stereochemistry in developing effective antifungal medications, highlighting the broader potential of compounds like this compound in addressing fungal infections (Butters et al., 2001).

Chemical Synthesis and Drug Development

The design, synthesis, and evaluation of aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity provide insights into the utility of triazole compounds in cancer research. These findings suggest the potential of this compound and related structures in the synthesis of novel anticancer agents, demonstrating the compound's relevance in drug discovery (Dong, Wu, & Gao, 2017).

Mechanism of Action

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAFCGUVMOOBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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